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Compound of Interest

Compound Name: 2-(4-Bromophenyl)acetamide

CAS No.: 74860-13-2

Cat. No.: B1582204 Get Quote

This guide details the analytical characterization of 2-(4-Bromophenyl)acetamide (also known

as 4-Bromobenzeneacetamide).

Important Isomer Distinction
Before proceeding, ensure you are analyzing the correct structural isomer.

Target Compound:2-(4-Bromophenyl)acetamide (CAS 74860-13-2).

Structure: The acetamide group (

) is attached to the phenyl ring.

Application: Intermediate in the synthesis of pharmaceuticals (e.g., peptide receptor

agonists, kinase inhibitors).

Common Isomer:N-(4-Bromophenyl)acetamide (4-Bromoacetanilide, CAS 103-88-8).[1]

Structure: The acetyl group is attached to an aniline nitrogen (

).

Distinction: These two have significantly different melting points and NMR profiles. This

guide focuses strictly on the phenylacetamide derivative.
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Part 1: Physicochemical Profile[2][3]
Property Specification Notes

IUPAC Name 2-(4-Bromophenyl)acetamide

CAS Number 74860-13-2
Distinct from 4-

Bromoacetanilide (103-88-8)

Molecular Formula

Molecular Weight 214.06 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 197 – 198 °C

Significantly lower than the

acetanilide isomer (~166 °C) or

higher depending on

polymorph; 197°C is the

standard reference for the pure

amide.[2]

Solubility
Soluble in DMSO, Methanol,

DMF.

Sparingly soluble in water;

insoluble in non-polar solvents

(Hexane).

Part 2: High-Performance Liquid Chromatography
(HPLC) Protocol
Objective: To determine purity and quantify potential impurities such as the starting material (4-

Bromophenylacetonitrile) and the over-hydrolyzed byproduct (4-Bromophenylacetic acid).

Methodology Rationale
A Reversed-Phase (RP-HPLC) method is selected using a C18 stationary phase. The amide

functionality is moderately polar, while the nitrile precursor is non-polar and the acid byproduct

is ionizable. A gradient elution with acidic buffering suppresses the ionization of the acid

impurity (improving peak shape) and resolves the neutral amide from the late-eluting nitrile.
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Instrumental Parameters
Parameter Condition

Column
C18 Column (e.g., Agilent Zorbax Eclipse Plus

or Waters XBridge),

Mobile Phase A
Water + 0.1% Phosphoric Acid (

) or 0.1% TFA

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Injection Volume
10

L

Detection (UV)
220 nm (Amide bond absorption) and 254 nm

(Aromatic ring)

Column Temp 30 °C

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Elution Event

0.0 90 10 Equilibration

2.0 90 10
Isocratic Hold (Acid

impurity elutes)

15.0 40 60
Linear Gradient

(Target Amide elutes)

20.0 10 90
Wash (Nitrile

precursor elutes)

25.0 90 10 Re-equilibration

Impurity Profile & Retention Order
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4-Bromophenylacetic acid: Elutes first (most polar/acidic). Note: Retention shifts significantly

with pH.

2-(4-Bromophenyl)acetamide (Target): Elutes mid-gradient.

4-Bromophenylacetonitrile: Elutes last (highly non-polar).

Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide) Rationale: The amide protons are exchangeable and often
broaden or disappear in protic solvents like Methanol-

. DMSO-

provides sharp signals for both the methylene and amide protons.

3.38 ppm (Singlet, 2H): Benzylic methylene group (

). This is the diagnostic peak distinguishing it from the acetanilide isomer (which has a
methyl singlet

2.1 ppm).

6.90 ppm (Broad Singlet, 1H): Amide

(trans).

7.22 ppm (Doublet,

): Aromatic protons ortho to the acetamide group.

7.48 ppm (Doublet,

): Aromatic protons ortho to the Bromine (deshielded by halogen).

7.50 ppm (Broad Singlet, 1H): Amide

(cis).
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Infrared Spectroscopy (FT-IR)
Technique: KBr Pellet or ATR (Attenuated Total Reflectance)

3350 – 3180 cm

: Doublet typical of primary amides (

stretching).

1680 – 1640 cm

: Amide I band (Strong

stretch).

1620 cm

: Amide II band (

bending).

1000 – 1100 cm

: C-Br stretching vibrations (often weak but diagnostic in the fingerprint region).

Part 4: Quality Control Workflow (Graphviz)
The following diagram illustrates the logical flow for releasing a batch of 2-(4-
Bromophenyl)acetamide, ensuring no confusion with its isomer or precursors.
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Caption: Analytical workflow distinguishing 2-(4-Bromophenyl)acetamide from isomers and

impurities.

Part 5: Synthesis Context & Impurity Origins
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Understanding the synthesis aids in identifying impurities.

Reaction: Hydrolysis of 4-Bromophenylacetonitrile.

Reagent:

/ NaOH (Basic Hydrolysis) or

(Acidic).

Critical Control Point: Stopping the reaction at the amide stage prevents over-hydrolysis to 4-

Bromophenylacetic acid.

Monitoring: Use the HPLC method described above. The Nitrile peak will decrease, the

Amide peak will grow. If the Acid peak appears, the reaction time is too long or

temperature is too high.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 256951, 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

Vergelli, C. et al. (2016).Synthesis of N-phenylacetamido substituted heterocycles as formyl

peptide receptor agonists. (Contains NMR data for the bromophenylacetamide side chain).

Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [analytical methods for 2-(4-Bromophenyl)acetamide
characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582204#analytical-methods-for-2-4-bromophenyl-
acetamide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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